N-[(1-acetylpyrrolidin-3-yl)methyl]-2,4,5-trifluoro-N-methylbenzenesulfonamide
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Overview
Description
N-[(1-acetylpyrrolidin-3-yl)methyl]-2,4,5-trifluoro-N-methylbenzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetylpyrrolidin-3-yl)methyl]-2,4,5-trifluoro-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions . The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide . The final step involves the sulfonation of the benzene ring, which can be achieved using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-acetylpyrrolidin-3-yl)methyl]-2,4,5-trifluoro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[(1-acetylpyrrolidin-3-yl)methyl]-2,4,5-trifluoro-N-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-acetylpyrrolidin-3-yl)methyl]-2,4,5-trifluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Trifluoromethyl compounds: Compounds containing a trifluoromethyl group, such as trifluoromethylbenzene.
Benzenesulfonamides: Compounds with a benzenesulfonamide moiety, such as sulfanilamide.
Uniqueness
N-[(1-acetylpyrrolidin-3-yl)methyl]-2,4,5-trifluoro-N-methylbenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidine ring contributes to its bioactivity .
Properties
IUPAC Name |
N-[(1-acetylpyrrolidin-3-yl)methyl]-2,4,5-trifluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3S/c1-9(20)19-4-3-10(8-19)7-18(2)23(21,22)14-6-12(16)11(15)5-13(14)17/h5-6,10H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGDHADNJRYGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN(C)S(=O)(=O)C2=C(C=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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